1-Boc-4-carboxyindole

概要

説明

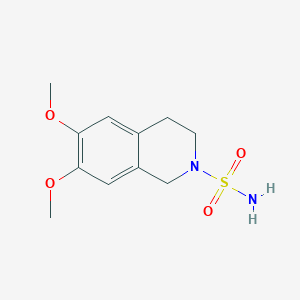

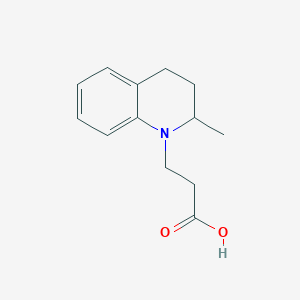

1-Boc-4-carboxyindole, also known as 1-tert-Butoxycarbonylindole-4-carboxylic acid, is a chemical compound with the molecular formula C14H15NO4 . It is not intended for human or veterinary use and is typically used for research purposes.

Synthesis Analysis

The synthesis of this compound can be achieved from carbon dioxide and 1H-Indole-1-carboxylic acid, 4-[[(trifluoromethyl)sulfonyl]oxy]-, 1,1-dimethylethyl ester . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .Molecular Structure Analysis

The this compound molecule contains a total of 35 bonds. There are 20 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 2 double bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 carboxylic acid (aromatic), 1 (thio-) carbamate (aromatic), 1 hydroxyl group, and 1 Pyrrole .Chemical Reactions Analysis

The Boc group in this compound is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible. tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Physical And Chemical Properties Analysis

This compound has a molecular weight of 261.27 g/mol . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学的研究の応用

Boron-Containing Compounds in Cancer Therapy

A novel approach to cancer treatment involves the use of boron-containing compounds, such as carboranes, for Boron Neutron Capture Therapy (BNCT). These compounds, when paired with a DNA-binding unit like 5,6,7-trimethoxyindole, show potential in targeting cancer cells effectively. The boron uptake in cells from these compounds has been observed to be higher and faster than with conventional BNCT agents, indicating a promising avenue for enhancing the efficacy of cancer treatments (Tietze et al., 2002).

Advances in Material Science

Boron carbide (B_4C) is highlighted for its exceptional properties, such as high melting point, outstanding hardness, and excellent resistance to chemical agents, making it valuable in high-technology industries like armors and high-temperature thermoelectric conversion. The review by Thévenot (1990) provides a comprehensive understanding of its industrial and laboratory synthesis methods, phase diagrams, and main industrial applications, showcasing its versatility and importance in material science applications (Thévenot, 1990).

Chemical Synthesis and Catalysis

Ruthenium-catalyzed synthesis has been employed to create 5-amino-1,2,3-triazole-4-carboxylates, which are pivotal in generating triazole-based scaffolds for biologically active compounds. This method overcomes limitations of previous approaches by offering a regiocontrolled cycloaddition, demonstrating the compound's utility in medicinal chemistry and drug development (Ferrini et al., 2015).

Biochemical Research and Biotechnology

In biotechnology, metabolic engineering of Escherichia coli for the direct production of valuable chemicals like 1,4-butanediol (BDO) from renewable resources showcases an innovative application of biochemical research. The development of a strain capable of producing BDO in significant quantities from glucose, xylose, and other biomass-derived sugars underlines the potential of genetic and metabolic engineering in creating sustainable pathways for chemical production (Yim et al., 2011).

Safety and Hazards

特性

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]indole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c1-14(2,3)19-13(18)15-8-7-9-10(12(16)17)5-4-6-11(9)15/h4-8H,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQSFITLRCKIRLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C(C=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10677964 | |

| Record name | 1-(tert-Butoxycarbonyl)-1H-indole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

848444-79-1 | |

| Record name | 1-(tert-Butoxycarbonyl)-1H-indole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3-methylphenyl)methyl]-1H-pyrazol-5-amine hydrochloride](/img/structure/B1520972.png)

![4-[(cyclopropylamino)methyl]-N-(2,2,2-trifluoroethyl)benzamide hydrochloride](/img/structure/B1520975.png)

![1-[2-(Phenylsulfanyl)ethyl]piperazine dihydrochloride](/img/structure/B1520978.png)

![[2-(Tert-butoxy)pyridin-4-yl]methanamine](/img/structure/B1520982.png)